Pimefylline

Übersicht

Beschreibung

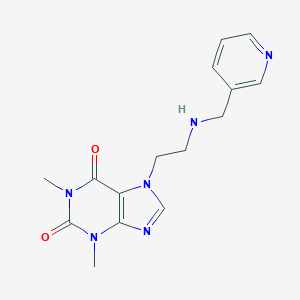

Pimefyllin, auch bekannt als 3,7-Dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H-purin-2,6-dion, ist ein Xanthinderivat mit der Summenformel C15H18N6O2 und einem Molekulargewicht von 314,34 g/mol . Es ist eine Verbindung von Interesse wegen ihrer pharmakologischen Eigenschaften, insbesondere als Vasodilatator.

Herstellungsmethoden

Pimefyllin kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von Theophyllin mit 3-Pyridylmethylamin unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Isopropylacetat und wird bei einer kontrollierten Temperatur durchgeführt, um Pimefyllinkristalle mit einem Schmelzpunkt von 111-112 °C zu ergeben . Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Pimefyllin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Pimefyllin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden, um reduzierte Formen von Pimefyllin zu ergeben.

Substitution: Pimefyllin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pimefyllin hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird aufgrund seiner klar definierten Struktur und Eigenschaften als Referenzverbindung in verschiedenen chemischen Studien verwendet.

Biologie: Pimefyllin wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel untersucht.

Medizin: Es wird wegen seiner vasodilatierenden Wirkung und seines potenziellen Einsatzes bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht.

Wirkmechanismus

Pimefyllin übt seine Wirkung hauptsächlich durch seine Wirkung als Vasodilatator aus. Es wirkt durch Hemmung von Phosphodiesterase-Enzymen, was zu einem Anstieg des cyclic adenosine monophosphate (cAMP)-Spiegels führt. Dies führt zur Relaxation der glatten Muskelzellen in den Blutgefäßen, was zu einer Vasodilatation und einer verbesserten Durchblutung führt . Zu den beteiligten molekularen Zielstrukturen gehören Phosphodiesterase-Enzyme und cAMP-Signalwege.

Vorbereitungsmethoden

Pimefylline can be synthesized through various synthetic routes. One common method involves the reaction of theophylline with 3-pyridylmethylamine under specific conditions . The reaction typically requires a solvent such as isopropyl acetate and is conducted at a controlled temperature to yield this compound crystals with a melting point of 111-112°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Pimefylline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pimefylline has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in various chemical studies due to its well-defined structure and properties.

Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its vasodilatory effects and potential use in treating cardiovascular conditions.

Wirkmechanismus

Pimefylline exerts its effects primarily through its action as a vasodilator. It works by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow . The molecular targets involved include phosphodiesterase enzymes and cAMP pathways.

Vergleich Mit ähnlichen Verbindungen

Pimefyllin ähnelt anderen Xanthinderivaten wie Theophyllin und Koffein. Es ist jedoch aufgrund seiner spezifischen Struktur, die eine Pyridinylmethylaminoethylgruppe umfasst, einzigartig. Dieser strukturelle Unterschied verleiht ihm besondere pharmakologische Eigenschaften, insbesondere seine starke vasodilatierende Wirkung . Ähnliche Verbindungen umfassen:

- Theophyllin

- Koffein

- Pentoxifyllin

Diese Verbindungen teilen einen gemeinsamen Xanthinkern, unterscheiden sich aber in ihren Seitenketten und pharmakologischen Wirkungen.

Biologische Aktivität

Pimefylline is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a derivative of theophylline, primarily known for its role as a phosphodiesterase inhibitor. It has been studied for its effects on various biological pathways, including its modulation of immune responses and inflammation. The compound's mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells, which plays a crucial role in regulating cellular functions.

Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase enzymes, which are responsible for breaking down cAMP. Elevated cAMP levels can enhance immune cell function and reduce inflammation by modulating cytokine production and promoting apoptosis in activated immune cells.

Immunomodulatory Effects : Research indicates that this compound may enhance the activity of T cells and macrophages, contributing to improved immune responses against infections and possibly cancer.

In Vitro Studies

- Cytokine Modulation : In cell culture studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10. This suggests a potential role in managing inflammatory diseases.

- Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is mediated through the activation of specific apoptotic pathways involving caspases.

In Vivo Studies

A series of animal studies have further elucidated the biological activity of this compound:

- Model for Inflammatory Diseases : In models of rheumatoid arthritis and colitis, this compound treatment resulted in significant reductions in disease severity and inflammatory markers, indicating its potential therapeutic applications in autoimmune disorders.

- Cancer Models : In xenograft models, this compound administration led to reduced tumor growth rates compared to control groups, suggesting its efficacy as an adjunct therapy in cancer treatment.

Case Studies

Several clinical case studies have highlighted the effects of this compound in human subjects:

- Chronic Obstructive Pulmonary Disease (COPD) : A clinical trial involving COPD patients showed that this compound improved lung function and reduced exacerbation rates when used alongside standard therapies.

- Rheumatoid Arthritis : A case series documented improvements in joint swelling and pain scores among patients treated with this compound, supporting its role as an anti-inflammatory agent.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Model/Condition | Key Findings |

|---|---|---|

| In Vitro | Cytokine Production | Reduced TNF-α and IL-6; Increased IL-10 |

| In Vivo | Rheumatoid Arthritis | Decreased disease severity |

| In Vivo | Cancer Xenograft Models | Reduced tumor growth |

| Clinical Trial | COPD | Improved lung function; Reduced exacerbations |

| Case Series | Rheumatoid Arthritis | Improved joint swelling and pain |

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-[2-(pyridin-3-ylmethylamino)ethyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)7-6-17-9-11-4-3-5-16-8-11/h3-5,8,10,17H,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHVRXOLGDSJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30142861 | |

| Record name | Pimefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10001-43-1 | |

| Record name | Pimefylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10001-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimefylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010001431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8680B5Y37A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.